

Fmoc-Asp-OH: A Technical Guide for Synthetic Peptide Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Asp-OH**

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N- α -(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (**Fmoc-Asp-OH**) is a pivotal building block in synthetic chemistry, most notably in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile α -amino protecting group and two carboxylic acid moieties, allows for the strategic incorporation of aspartic acid into peptide sequences. This guide provides an in-depth overview of its chemical properties, structure, and core applications.

Core Chemical Properties and Structure

Fmoc-Asp-OH is a white to off-white crystalline powder. Its structure is defined by a central L-aspartic acid core, with the α -amino group protected by the bulky Fmoc group. This protection is stable to acidic conditions but readily cleaved by bases, forming the cornerstone of the orthogonal synthesis strategy in modern peptide chemistry.[\[1\]](#)

Structural Identifiers:

- IUPAC Name: (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]butanedioic acid[\[2\]](#)
- SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[\[2\]](#)
- CAS Number: 119062-05-4[\[2\]](#)[\[3\]](#)

Physicochemical Data:

The following table summarizes the key quantitative properties of **Fmoc-Asp-OH** and its commonly used side-chain protected variant, Fmoc-Asp(OtBu)-OH. The tert-butyl (OtBu) ester is frequently employed to protect the β -carboxyl group, preventing side reactions during peptide chain elongation.

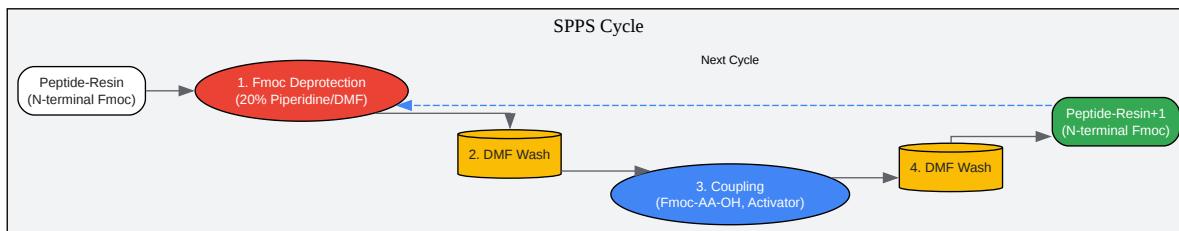
Property	Fmoc-Asp-OH	Fmoc-Asp(OtBu)-OH
Molecular Formula	C19H17NO6 ^[2]	C23H25NO6 ^[4]
Molecular Weight	355.34 g/mol ^[2]	411.45 g/mol ^[4]
Appearance	White to off-white powder	White to off-white solid
Melting Point	197-199 °C	148-150 °C (decomposes)
Solubility	Soluble in DMF, DMSO	Soluble in Chloroform, DCM, Ethyl Acetate, DMSO

Note: Specific pKa values for the α - and β -carboxylic acids of unprotected **Fmoc-Asp-OH** are not readily available in public literature. The pKa of the single free α -carboxylic acid in Fmoc-Asp(OtBu)-OH is approximately 3.57.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OH is a fundamental reagent in the Fmoc/tBu strategy of SPPS.^[1] This methodology allows for the stepwise assembly of a peptide chain on a solid resin support. The process is cyclical, with each cycle adding one amino acid residue. The use of **Fmoc-Asp-OH** requires careful consideration of its two carboxylic acid groups. The α -carboxyl group is activated for coupling to the free amine of the growing peptide chain, while the β -carboxyl group on the side chain must be protected (e.g., as a tert-butyl ester) to prevent undesired branching.

The logical workflow of a single coupling cycle in Fmoc SPPS is illustrated below.



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Caption: Iterative workflow of a single amino acid addition cycle in Fmoc SPPS.

Experimental Protocols

Accurate and consistent experimental methodology is critical for successful peptide synthesis. Below is a standard protocol for the key steps involving an Fmoc-protected amino acid like Fmoc-Asp(OtBu)-OH in manual SPPS.

Protocol 1: Fmoc Group Deprotection

This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the next coupling step.

Materials:

- Peptide-resin with N-terminal Fmoc protection
- Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- DMF (Peptide synthesis grade)
- Solid Phase Peptide Synthesis vessel
- Shaker or rocker

Methodology:

- Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF for 30-60 minutes.
- Solvent Removal: Drain the DMF from the reaction vessel.
- Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 5 minutes at room temperature.
- Solvent Removal: Drain the deprotection solution.
- Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
- Washing: Drain the deprotection solution. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.
- The resin is now ready for the subsequent amino acid coupling step.

Protocol 2: Amino Acid Coupling

This procedure describes the activation and coupling of the next Fmoc-amino acid to the newly deprotected N-terminal amine of the peptide-resin.

Materials:

- Deprotected peptide-resin
- Fmoc-Asp(OtBu)-OH (or other desired Fmoc-amino acid)
- Coupling/Activating Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
- DMF (Peptide synthesis grade)

Methodology:

- Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
- Activation: Add DIPEA (6-8 equivalents) to the amino acid solution. The solution may change color, indicating activation. Allow the activation to proceed for 1-2 minutes.
- Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin in the reaction vessel.
- Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction time may vary depending on the specific amino acids being coupled.
- Washing: Drain the coupling solution from the vessel. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Signaling Pathways and Logical Relationships

The core logical relationship in using **Fmoc-Asp-OH** revolves around the principle of orthogonal protection. This strategy is fundamental to multi-step organic synthesis, particularly in peptide chemistry. It allows for the selective removal of one type of protecting group in the presence of others.

Caption: Orthogonal protection strategy using Fmoc and t-Butyl groups.

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